2-(2-Formyl-4-methoxyphenoxy)acetic acid

Catalog No.
S707219
CAS No.
24589-93-3
M.F
C10H10O5
M. Wt
210.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Formyl-4-methoxyphenoxy)acetic acid

CAS Number

24589-93-3

Product Name

2-(2-Formyl-4-methoxyphenoxy)acetic acid

IUPAC Name

2-(2-formyl-4-methoxyphenoxy)acetic acid

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

InChI

InChI=1S/C10H10O5/c1-14-8-2-3-9(7(4-8)5-11)15-6-10(12)13/h2-5H,6H2,1H3,(H,12,13)

InChI Key

BTPORJVAKLIAGD-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OCC(=O)O)C=O

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)O)C=O

The exact mass of the compound 2-(2-Formyl-4-methoxyphenoxy)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149913. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(2-Formyl-4-methoxyphenoxy)acetic acid (CAS 24589-93-3) is a bifunctional aromatic building block characterized by an ortho-formyl group and a para-methoxy group relative to a phenoxyacetic acid core. In industrial and medicinal chemistry, it serves as a highly efficient, open-chain precursor for the synthesis of 5-methoxybenzofuran and its 2-substituted derivatives [1]. By providing both the reactive aldehyde and the carboxylic acid moieties in a pre-assembled state, this compound undergoes straightforward intramolecular Perkin-type or Knoevenagel cyclizations. Its procurement is primarily driven by the need to bypass corrosive O-alkylation steps while maintaining synthetic flexibility at the benzofuran 2-position, making it a critical intermediate for the scalable production of biologically active heterocycles and advanced pharmaceutical ingredients.

Substituting 2-(2-formyl-4-methoxyphenoxy)acetic acid with its upstream precursor (2-hydroxy-5-methoxybenzaldehyde) or its downstream product (5-methoxybenzofuran) introduces severe process bottlenecks. Procuring the upstream aldehyde forces the manufacturer to perform an O-alkylation with chloroacetic acid, a step that generates stoichiometric salt waste and risks base-catalyzed degradation of the formyl group [1]. Conversely, substituting with the fully cyclized 5-methoxybenzofuran eliminates the ability to easily functionalize the 2-position; installing a 2-carboxylate on a pre-formed benzofuran requires cryogenic lithiation (-78 °C) and pyrophoric reagents. Furthermore, using the unsubstituted 2-(2-formylphenoxy)acetic acid fails entirely for synthesizing 5-methoxy APIs, as the furan ring outcompetes the benzene ring during electrophilic aromatic substitution, making post-cyclization methoxylation at the 5-position synthetically intractable.

Elimination of Corrosive O-Alkylation and Salt Waste

Procuring 2-(2-formyl-4-methoxyphenoxy)acetic acid bypasses the need to react 2-hydroxy-5-methoxybenzaldehyde with chloroacetic acid. This O-alkylation typically requires strong bases (e.g., NaOH or K2CO3) at elevated temperatures, risking aldehyde degradation and generating stoichiometric chloride salt waste [1]. By utilizing the pre-alkylated compound, manufacturers eliminate a hazardous processing step and improve overall synthetic throughput by bypassing a reaction that typically caps at 75-85% yield.

Evidence DimensionSynthetic steps and inorganic waste generation
Target Compound Data0 additional steps to phenoxyacetic acid core; 0% alkylation-derived salt waste.
Comparator Or Baseline2-Hydroxy-5-methoxybenzaldehyde (requires 1 step with chloroacetic acid/base, generating 1 molar equivalent of NaCl/KCl waste).
Quantified DifferenceSaves 1 synthetic step and eliminates 100% of alkylation-derived inorganic waste.
ConditionsStandard laboratory or pilot-scale O-alkylation parameters.

Bypassing the O-alkylation step reduces handling of corrosive reagents and streamlines the scale-up of benzofuran derivatives.

Retention of the 2-Position Carboxylate for Derivatization

While 5-methoxybenzofuran is a common downstream product, procuring the open-chain 2-(2-formyl-4-methoxyphenoxy)acetic acid allows for controlled cyclization to either the decarboxylated benzofuran or the 2-carboxylic acid. If a buyer starts with 5-methoxybenzofuran, installing a 2-carboxylate requires cryogenic lithiation (n-BuLi at -78 °C) followed by CO2 quenching [1]. The open-chain precursor allows direct access to 2-substituted benzofurans via base-catalyzed cyclization at standard heating temperatures (e.g., >100 °C), avoiding pyrophoric reagents.

Evidence DimensionConditions required for 2-carboxylation
Target Compound DataBase-catalyzed cyclization at >100 °C (direct formation of 2-carboxylic acid or ester).
Comparator Or Baseline5-Methoxybenzofuran (requires n-BuLi at -78 °C and CO2 gas).
Quantified DifferenceShifts reaction temperature from -78 °C to >100 °C and eliminates the need for pyrophoric organolithium reagents.
ConditionsSynthesis of 5-methoxybenzofuran-2-carboxylic acid derivatives.

Avoiding cryogenic organometallic steps drastically lowers the cost and safety burden of scaling up 2-functionalized benzofurans.

Regiochemical Control vs. Unsubstituted Analog

Procuring 2-(2-formyl-4-methoxyphenoxy)acetic acid rather than the unsubstituted 2-(2-formylphenoxy)acetic acid guarantees the precise placement of the methoxy group at the 5-position of the resulting benzofuran. Electrophilic aromatic substitution on an unsubstituted benzofuran heavily favors the 2- and 3-positions, making direct functionalization of the 5-position synthetically prohibitive [1]. The pre-installed 4-methoxy group on the phenoxyacetic acid ensures 100% regioselectivity for the 5-methoxybenzofuran core.

Evidence DimensionRegioselectivity of 5-position functionalization
Target Compound Data100% regioselectivity for 5-methoxybenzofuran upon cyclization.
Comparator Or BaselineUnsubstituted 2-(2-formylphenoxy)acetic acid (yields unsubstituted benzofuran, which directs electrophiles to the 2/3-positions).
Quantified DifferenceProvides exclusive access to the 5-methoxy isomer, bypassing multi-step protection/directing group strategies.
ConditionsStandard electrophilic aromatic substitution vs. direct cyclization.

Pre-installed functional groups on the benzene ring are mandatory for accessing 5-substituted benzofuran APIs without intractable regiochemical mixtures.

Scale-Up Synthesis of 5-Methoxybenzofuran-2-carboxylic Acid Derivatives

Because it retains the carboxylate moiety while providing the pre-installed methoxy group, this compound is the ideal starting material for synthesizing 5-methoxybenzofuran-2-carboxylic acid [1]. This is critical for manufacturing downstream APIs, such as anti-arrhythmic agents, where the 2-carboxylate is further converted into amides or esters without requiring cryogenic lithiation.

Library Generation of 2-Substituted 5-Methoxybenzofurans

The open-chain nature of the formyl and phenoxyacetic acid groups allows for divergent Knoevenagel condensations prior to cyclization [1]. Procurement of this bifunctional precursor enables medicinal chemists to generate diverse libraries of 2-aryl, 2-alkyl, or 2-heteroaryl 5-methoxybenzofurans from a single, stable building block.

Green Chemistry and Waste-Minimized Process Routes

In process chemistry workflows aiming to reduce inorganic waste, starting with this pre-alkylated compound eliminates the need for the corrosive and waste-heavy O-alkylation of 2-hydroxy-5-methoxybenzaldehyde with chloroacetic acid [1]. It is the preferred choice for environmentally conscious scale-up campaigns where minimizing stoichiometric salt generation is a priority.

XLogP3

1

Other CAS

24589-93-3

Wikipedia

(2-formyl-4-methoxyphenoxy)acetic acid

Dates

Last modified: 08-15-2023

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